Methyl thiazole-4-carboxylate
Overview
Description
Methyl thiazole-4-carboxylate is a heterocyclic organic compound featuring a thiazole ring, which consists of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various fields including medicinal chemistry and industrial applications .
Mechanism of Action
Target of Action
Methyl thiazole-4-carboxylate, also known as Methyl 4-thiazolecarboxylate, is a derivative of thiazole . Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Thiazole derivatives have been found to interact with various targets, leading to a range of biological effects . For example, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, leading to a range of biological effects .
Result of Action
Thiazole derivatives have been found to have a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Biochemical Analysis
Biochemical Properties
Methyl thiazole-4-carboxylate plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of amino acids and nucleotides . The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, this compound can alter cellular metabolism by impacting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . At the molecular level, this compound can bind to specific sites on enzymes, altering their conformation and activity . This binding can result in the inhibition of enzyme activity, as seen in the case of certain proteases and kinases . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, it may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in key metabolic processes . For example, this compound has been shown to affect the metabolism of amino acids, nucleotides, and lipids . These interactions can lead to changes in the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, this compound can be transported to various cellular compartments, where it exerts its biological effects . The localization and accumulation of this compound can influence its activity and function, as well as its potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl thiazole-4-carboxylate can be synthesized through the cyclization of tosylmethyl isocyanide with α-oxodithioesters in the presence of potassium hydroxide, yielding 4-methylthio-5-acylthiazoles. Another method involves the cyclization of ethyl isocyanoacetate with α-oxodithioesters in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene and ethanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and desired application.
Chemical Reactions Analysis
Types of Reactions: Methyl thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Scientific Research Applications
Methyl thiazole-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Comparison with Similar Compounds
Thiazole: A parent compound with a similar structure but lacking the carboxylate group.
2-Methylthiazole-4-carboxylic acid: A closely related compound with a similar structure and properties.
Thiazole derivatives: Various derivatives with modifications at different positions on the thiazole ring, exhibiting diverse biological activities.
Uniqueness: Methyl thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research and industry further highlight its uniqueness.
Properties
IUPAC Name |
methyl 1,3-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-8-5(7)4-2-9-3-6-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWWRNNYEYGSBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378445 | |
Record name | Methyl thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59418-09-6 | |
Record name | Methyl thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 1,3-thiazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl thiazole-4-carboxylate in the context of Mycobacterium tuberculosis?
A: While the provided abstracts don't directly address the activity of this compound against Mycobacterium tuberculosis, one abstract mentions "Mycobacterium tuberculosis dihydrofolate reductase in complex with ethyl 2-methyl thiazole-4-carboxylate(fragment 3)". [] This suggests that structurally similar compounds, potentially including this compound, might exhibit binding affinity to dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis. DHFR is a crucial enzyme in the folate pathway, essential for bacterial DNA synthesis. Further research is needed to confirm if this compound itself interacts with DHFR and explore its potential as an antitubercular agent.
Q2: Can you describe a synthetic route for this compound as highlighted in the research?
A: One of the abstracts outlines a three-step synthesis of Thiazole-4-carboxylic acid, with this compound as an intermediate. [] The process involves:
Q3: The abstract mentions an "anomalous Wittig reaction" involving a derivative of thioamide. Can you elaborate on this and its relevance to this compound?
A: The abstract describing the "anomalous Wittig reaction" focuses on a specific reaction pathway involving acetylated thioamide derivatives of D-galactonic and D-gluconic acids. [] While this reaction doesn't directly involve this compound, it highlights an alternative approach to thiazole ring formation. This is relevant because understanding diverse synthetic routes to thiazole rings could be valuable in optimizing the production of this compound or exploring the synthesis of related compounds with potentially enhanced properties.
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